molecular formula C6H15B2N B14391657 1,2,6-Trimethyl-1,2,6-azadiborinane CAS No. 89992-16-5

1,2,6-Trimethyl-1,2,6-azadiborinane

Cat. No.: B14391657
CAS No.: 89992-16-5
M. Wt: 122.82 g/mol
InChI Key: MIHSLOOBCZLTDM-UHFFFAOYSA-N
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Description

1,2,6-Trimethyl-1,2,6-azadiborinane is a unique organoboron compound characterized by its azadiborinane ring structure. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a six-membered ring containing both boron and nitrogen atoms, which imparts distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6-Trimethyl-1,2,6-azadiborinane typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method is the reaction of trimethylborane with an appropriate amine in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as high-performance countercurrent chromatography (HPCCC) can be employed for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,6-Trimethyl-1,2,6-azadiborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.

    Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

1,2,6-Trimethyl-1,2,6-azadiborinane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,6-Trimethyl-1,2,6-azadiborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with biomolecules, influencing various biochemical pathways. For instance, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring structure and the presence of both boron and nitrogen atoms

Properties

CAS No.

89992-16-5

Molecular Formula

C6H15B2N

Molecular Weight

122.82 g/mol

IUPAC Name

1,2,6-trimethyl-1,2,6-azadiborinane

InChI

InChI=1S/C6H15B2N/c1-7-5-4-6-8(2)9(7)3/h4-6H2,1-3H3

InChI Key

MIHSLOOBCZLTDM-UHFFFAOYSA-N

Canonical SMILES

B1(CCCB(N1C)C)C

Origin of Product

United States

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